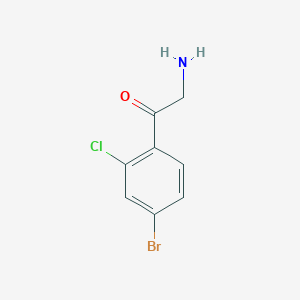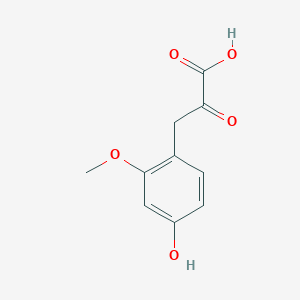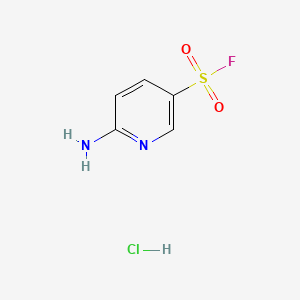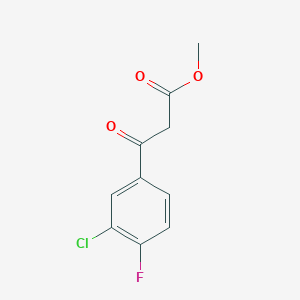![molecular formula C12H17NO6 B13600312 Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is a compound that combines the properties of oxalic acid and a phenylmethanol derivative. . The phenylmethanol derivative contains a methylamino group and an ethoxy group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol typically involves multiple steps:
Formation of the phenylmethanol derivative: This can be achieved by reacting 2-(methylamino)ethanol with a phenyl halide under basic conditions to form the desired phenylmethanol derivative.
Oxalic acid incorporation: The phenylmethanol derivative is then reacted with oxalic acid or its derivatives under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenylmethanol moiety, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the oxalic acid moiety into glycols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Glycols and alcohols.
Substitution: Various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol involves its interaction with various molecular targets:
Oxalic acid moiety: Acts as a chelating agent, binding to metal ions and affecting their biological availability.
Phenylmethanol derivative: Interacts with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic acid derivatives: Such as oxalyl chloride and disodium oxalate.
Phenylmethanol derivatives: Including benzyl alcohol and phenethyl alcohol.
Uniqueness
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is unique due to its combination of oxalic acid and phenylmethanol properties, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C12H17NO6 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[2-[2-(methylamino)ethoxy]phenyl]methanol;oxalic acid |
InChI |
InChI=1S/C10H15NO2.C2H2O4/c1-11-6-7-13-10-5-3-2-4-9(10)8-12;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
GQAGTXHCBLCLGZ-UHFFFAOYSA-N |
SMILES canonique |
CNCCOC1=CC=CC=C1CO.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



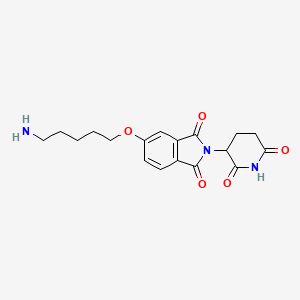
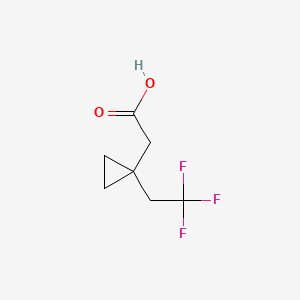
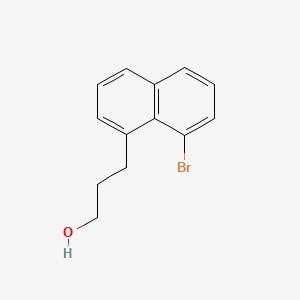
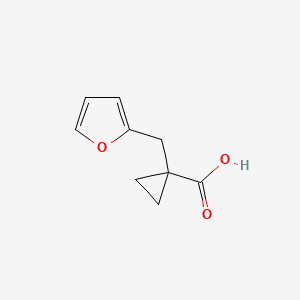
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
